N-(4-ethoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxyphenyl, methoxyphenyl, thiophene, and imidazolidinone moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Formation of Ethoxyphenyl and Methoxyphenyl Intermediates: These intermediates are prepared through electrophilic aromatic substitution reactions.
Imidazolidinone Ring Formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Linkage Formation: The thiophene moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
- N-(4-METHOXYPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE
Uniqueness
N-(4-ETHOXYPHENYL)-2-[1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENE-3-[2-(THIOPHEN-2-YL)ETHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C26H27N3O4S2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-(2-thiophen-2-ylethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H27N3O4S2/c1-3-33-21-10-6-18(7-11-21)27-24(30)17-23-25(31)29(19-8-12-20(32-2)13-9-19)26(34)28(23)15-14-22-5-4-16-35-22/h4-13,16,23H,3,14-15,17H2,1-2H3,(H,27,30) |
InChI Key |
SARLTVYSGIWLRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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